N-(5-chloro-2-methylphenyl)-4-methoxybenzamide N-(5-chloro-2-methylphenyl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 301159-94-4
VCID: VC8465084
InChI: InChI=1S/C15H14ClNO2/c1-10-3-6-12(16)9-14(10)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,1-2H3,(H,17,18)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC
Molecular Formula: C15H14ClNO2
Molecular Weight: 275.73 g/mol

N-(5-chloro-2-methylphenyl)-4-methoxybenzamide

CAS No.: 301159-94-4

Cat. No.: VC8465084

Molecular Formula: C15H14ClNO2

Molecular Weight: 275.73 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-4-methoxybenzamide - 301159-94-4

Specification

CAS No. 301159-94-4
Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-4-methoxybenzamide
Standard InChI InChI=1S/C15H14ClNO2/c1-10-3-6-12(16)9-14(10)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,1-2H3,(H,17,18)
Standard InChI Key MCHUCDBSAXDFOC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide features a benzamide backbone substituted with a methoxy group (-OCH3_3) at the 4-position and a 5-chloro-2-methylphenyl group attached to the amide nitrogen. The IUPAC name, 5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide, reflects its substitution pattern . The chlorine atom at the 5-position and methyl group at the 2-position on the aniline moiety contribute to its steric and electronic profile, influencing solubility and interaction with biological targets.

The molecular structure can be represented in SMILES notation as:
COc1ccc(cc1)C(=O)Nc2cc(Cl)ccc2C\text{COc1ccc(cc1)C(=O)Nc2cc(Cl)ccc2C}
This notation highlights the methoxybenzoyl group (COc1ccc(cc1)C(=O)) linked to the 5-chloro-2-methylaniline moiety (Nc2cc(Cl)ccc2C).

Physicochemical Properties

Key physicochemical properties of N-(5-chloro-2-methylphenyl)-4-methoxybenzamide include:

PropertyValueSource
Molecular FormulaC15H14ClNO2\text{C}_{15}\text{H}_{14}\text{ClNO}_2
Molecular Weight275.73 g/mol
CAS Number301159-94-4
SynonymsDTXSID201247568, MFCD00684383

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of N-(5-chloro-2-methylphenyl)-4-methoxybenzamide typically follows a two-step procedure common to benzamide derivatives:

  • Activation of Carboxylic Acid:
    4-Methoxybenzoic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride ((COCl)2(\text{COCl})_2) to form the reactive acyl chloride intermediate. This step is conducted under anhydrous conditions in solvents like dichloromethane or toluene .

  • Amidation Reaction:
    The acyl chloride is reacted with 5-chloro-2-methylaniline in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic acyl substitution. The reaction is typically refluxed to enhance yield and purity .

The general reaction scheme is:

4-MeO-C6H4COOH+SOCl24-MeO-C6H4COClBase5-Cl-2-Me-C6H3NH2N-(5-Cl-2-Me-C6H3)-4-MeO-C6H4CONH2\text{4-MeO-C}_6\text{H}_4\text{COOH} + \text{SOCl}_2 \rightarrow \text{4-MeO-C}_6\text{H}_4\text{COCl} \xrightarrow[\text{Base}]{\text{5-Cl-2-Me-C}_6\text{H}_3\text{NH}_2} \text{N-(5-Cl-2-Me-C}_6\text{H}_3\text{)-4-MeO-C}_6\text{H}_4\text{CONH}_2

Industrial Production Considerations

Scalable synthesis employs continuous flow reactors to optimize reaction parameters (temperature, residence time) and improve efficiency. Automated purification systems, such as chromatography or crystallization, ensure high-throughput production. Industrial processes prioritize cost-effective reagents and waste minimization through solvent recovery .

Research Applications

Materials Science

The compound’s rigid aromatic structure and functional groups make it a potential monomer for polyamides or coatings. Its electron-withdrawing chloro group could modify polymer conductivity and thermal stability .

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